
(E)-2-(2-Nitroethenyl)thiophene
Overview
Description
(E)-2-(2-Nitroethenyl)thiophene (CAS 34312-77-1) is a nitro-substituted thiophene derivative with the molecular formula C₆H₅NO₂S and a molecular weight of 155.18 g/mol . It exists as a yellow to light brown powder or crystalline solid, typically stored in sealed containers under cool, dark conditions to ensure stability. The compound is primarily used as a pharmaceutical intermediate and in specialty chemical synthesis, with commercial suppliers offering purities up to 98% . Its structure features a nitroethenyl group (–CH=CH–NO₂) conjugated to the thiophene ring, imparting strong electron-withdrawing characteristics that influence its reactivity and electronic properties .
Q & A
Basic Research Questions
Q. What spectroscopic methods are recommended to confirm the stereochemistry and purity of (E)-2-(2-Nitroethenyl)thiophene?
- Answer :
- 1H NMR : Observe coupling constants (J ≈ 12–16 Hz) between vinyl protons to confirm the E configuration. Integration ratios verify purity.
- IR Spectroscopy : Identify the nitro group via asymmetric stretching bands near 1520 cm⁻¹.
- X-ray Crystallography : Use SHELXL for precise structural determination, refining bond lengths and angles to validate stereochemistry.
Q. What crystallization techniques yield high-quality single crystals of nitro-substituted thiophenes?
- Answer :
- Slow evaporation from a dichloromethane/hexane mixture at controlled temperatures (20–25°C) promotes crystal growth. For structural validation, collect diffraction data and refine using SHELX .
Q. How can computational methods predict the electronic properties of this compound?
- Answer :
- Perform Density Functional Theory (DFT) calculations to model HOMO-LUMO gaps and electron affinity. Compare results with experimental UV-Vis spectra (e.g., absorption maxima ~350–400 nm) to correlate theoretical and observed electronic behavior .
Q. What safety protocols are critical when handling nitro-substituted thiophenes?
- Answer :
- Use PPE (gloves, goggles) and conduct reactions in a fume hood. Reference safety data sheets (SDS) for analogous compounds (e.g., thiophene-2-acetic acid ) for toxicity and spill management guidelines.
Advanced Research Questions
Q. How can stereochemical contradictions in synthetic routes to this compound be resolved?
- Answer :
- Optimize reaction conditions (e.g., Pd catalysts with chiral ligands) to enhance stereoselectivity. Monitor enantiomeric purity via HPLC with chiral columns and validate using X-ray crystallography . Adjust solvent polarity and temperature to suppress isomerization .
Q. What strategies address discrepancies in reported fluorescence quantum yields for nitro-thiophene derivatives?
- Answer :
- Standardize measurement conditions (solvent, excitation wavelength) and calibrate instruments using reference dyes (e.g., quinine sulfate). Cross-validate with time-resolved fluorescence spectroscopy and computational predictions of excited-state dynamics .
Q. How does the nitro group influence regioselectivity in electrophilic substitution reactions of this compound?
- Answer :
- The electron-withdrawing nitro group directs electrophiles to the α-position of the thiophene ring. Computational modeling (DFT) predicts charge distribution, while experimental validation via 13C NMR tracks substitution patterns .
Q. What advanced techniques characterize photodegradation pathways of this compound under UV exposure?
- Answer :
- Use HPLC-MS to identify degradation products (e.g., nitro-reduced or isomerized derivatives). Pair with electron paramagnetic resonance (EPR) to detect radical intermediates. Compare kinetics under controlled light intensities .
Comparison with Similar Compounds
Comparison with Similar Thiophene Derivatives
Structural and Electronic Properties
The following table summarizes key structural and electronic differences between (E)-2-(2-Nitroethenyl)thiophene and related compounds:
Key Observations :
- The nitroethenyl group in this compound significantly lowers the HOMO-LUMO gap compared to alkyl or ethenyl substituents, enhancing its suitability for charge-transfer applications in organic electronics .
- In contrast, 2-ethylthiophene and 2-ethenylthiophene exhibit electron-donating effects, making them less reactive toward electrophilic substitution but useful in polymerization reactions .
- 2-Ethynyl-5-nitrothiophene combines nitro and ethynyl groups, enabling π-conjugation extension for nonlinear optical materials .
Research Findings and Challenges
- Computational Studies : Density functional theory (DFT) calculations on thiophene-substituted porphyrins () suggest that electron-withdrawing groups like nitroethenyl improve electron injection efficiency, a property exploitable in OLEDs.
- Synthesis Challenges : Isolation of nitroethenyl derivatives is more complex than for alkylthiophenes, as seen in failed attempts to purify similar disilanylthiophene analogs ().
- Safety Considerations: Limited toxicological data () necessitate precautionary measures during handling, contrasting with well-studied compounds like 2-ethylthiophene.
Properties
Molecular Formula |
C6H5NO2S |
---|---|
Molecular Weight |
155.18 g/mol |
IUPAC Name |
2-(2-nitroethenyl)thiophene |
InChI |
InChI=1S/C6H5NO2S/c8-7(9)4-3-6-2-1-5-10-6/h1-5H |
InChI Key |
UTPOWFFIBWOQRK-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)C=C[N+](=O)[O-] |
Canonical SMILES |
C1=CSC(=C1)C=C[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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